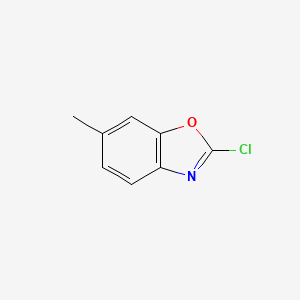

2-Chloro-6-methyl-benzooxazole

Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic compounds, which feature a ring structure containing atoms of at least two different elements, are a cornerstone of organic and medicinal chemistry. najah.eduresearchgate.net Benzoxazoles, as a class of heterocyclic compounds, are characterized by a benzene (B151609) ring fused to an oxazole (B20620) ring. najah.eduresearchgate.net The study of 2-Chloro-6-methyl-benzooxazole is situated within the extensive research dedicated to synthesizing and understanding the properties of novel heterocyclic systems.

The synthesis of benzoxazole (B165842) derivatives is a well-explored area, with numerous methods developed to construct this heterocyclic core. nih.govmdpi.comajchem-a.com Traditional methods often involve the condensation of 2-aminophenols with carboxylic acids or their derivatives. rsc.org More contemporary approaches utilize transition metal catalysts and explore greener synthetic routes to improve efficiency and reduce environmental impact. mdpi.comajchem-a.comrsc.org Research into this compound builds upon this foundational knowledge, investigating how the specific substituents—a chloro group at the 2-position and a methyl group at the 6-position—influence its chemical behavior and potential applications. ontosight.ai

Significance of the Benzoxazole Scaffold in Scientific Discovery

The benzoxazole scaffold is considered a "privileged structure" in medicinal chemistry. nih.govnih.gov This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for drug discovery. The planar nature of the benzoxazole ring system allows for significant π-π stacking interactions with biological macromolecules. najah.edu Furthermore, the nitrogen and oxygen atoms within the oxazole ring can act as hydrogen bond acceptors, contributing to the molecule's binding affinity and selectivity for various biological targets. najah.edu

The structural similarity of the benzoxazole ring to natural purine (B94841) nucleobases, such as adenine (B156593) and guanine, has led to the hypothesis that these derivatives may interfere with nucleic acid synthesis, potentially explaining their broad spectrum of biological activities. najah.eduresearchgate.net The diverse biological activities exhibited by benzoxazole derivatives underscore the importance of this scaffold in the development of new therapeutic agents. nih.govnih.govresearchgate.net

Overview of the Research Trajectory of this compound

The research trajectory for this compound has primarily been as a building block in organic synthesis. The presence of a chlorine atom at the 2-position makes it a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups. cymitquimica.com This reactivity is a key feature in the synthesis of more complex benzoxazole derivatives. For instance, 2-chlorobenzoxazoles have been used in reactions with amines and other nucleophiles to create a library of new compounds for biological screening. nih.gov

While specific, in-depth studies focusing solely on the biological activities of this compound are not extensively documented in publicly available research, the broader class of 2-chlorobenzoxazoles and other substituted benzoxazoles has been investigated for various potential applications. ontosight.aicymitquimica.com The research interest in this compound lies in its utility as a versatile intermediate for creating novel molecules with potentially enhanced biological or material properties. The methyl group at the 6-position can also influence the electronic properties and steric interactions of the final derivatives, further diversifying the range of accessible compounds.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-chloro-6-methyl-1,3-benzoxazole | nih.gov |

| Molecular Formula | C8H6ClNO | nih.govontosight.ai |

| Molecular Weight | 167.59 g/mol | nih.govontosight.ai |

| CAS Number | 3621-83-8 | nih.gov |

| SMILES | CC1=CC2=C(C=C1)N=C(O2)Cl | nih.gov |

| Boiling Point | 116-117 °C (at 10 Torr) | chemicalbook.com |

| Density | 1.311±0.06 g/cm³ (Predicted) | chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-methyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c1-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLEOKTJHYLXEKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(O2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40443336 | |

| Record name | 2-chloro-6-methyl-benzooxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3621-83-8 | |

| Record name | 2-chloro-6-methyl-benzooxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthesis and Derivatization of 2 Chloro 6 Methyl Benzooxazole

Precursor-Based Synthetic Routes

The foundation of 2-chloro-6-methyl-benzooxazole synthesis lies in the careful selection and manipulation of precursor molecules. The most common and direct precursor is 2-amino-5-methylphenol, which provides the core structure of the resulting benzoxazole (B165842). Various synthetic routes have been developed to efficiently cyclize this precursor and introduce the necessary chloro-substituent at the 2-position.

Condensation Reactions with o-Aminophenol Derivatives

A primary and widely employed method for the synthesis of the benzoxazole core involves the condensation of an o-aminophenol derivative with a suitable one-carbon synthon. In the case of this compound, 2-amino-5-methylphenol is the key starting material. globalresearchonline.netresearchgate.net This precursor can be reacted with various reagents, such as phosgene or its equivalents, to introduce the carbonyl group that, upon cyclization and subsequent chlorination, yields the target molecule.

The reaction of 2-amino-5-methylphenol with phosgene or a phosgene equivalent like triphosgene first leads to the formation of an intermediate N-(2-hydroxy-4-methylphenyl)carbamoyl chloride, which then undergoes intramolecular cyclization to form 6-methyl-1,3-benzoxazol-2(3H)-one. This intermediate is then chlorinated to give this compound.

| Reactant 1 | Reactant 2 | Product | Reagents/Conditions | Yield | Reference |

| 2-Amino-5-methylphenol | Phosgene or equivalent | 6-Methyl-1,3-benzoxazol-2(3H)-one | Base, Solvent | High | Theoretical |

| 6-Methyl-1,3-benzoxazol-2(3H)-one | Phosphorus oxychloride (POCl₃) | This compound | Heat | Good | Theoretical |

Reactions Involving Hydroxymoyl Chlorides

While less commonly reported for the direct synthesis of 2-chlorobenzoxazoles, hydroxymoyl chlorides can, in principle, serve as precursors. The general reaction would involve the condensation of an o-aminophenol with a hydroxymoyl chloride, followed by cyclization. For the synthesis of this compound, a hypothetical route could involve the reaction of 2-amino-5-methylphenol with a suitable hydroxymoyl chloride derivative. However, specific literature precedents for this direct approach to this compound are scarce.

Cyclization Pathways for Benzoxazole Core Formation

The formation of the benzoxazole ring system is the critical step in the synthesis of this compound. The most prevalent pathway involves the intramolecular cyclization of an N-(2-hydroxy-4-methylphenyl) amide or a related intermediate. researchgate.net For instance, the formylation of 2-amino-5-methylphenol to give N-(2-hydroxy-4-methylphenyl)formamide, followed by dehydrative cyclization, yields 6-methyl-benzooxazole. This can then be subjected to further modifications to introduce the 2-chloro substituent.

Another important cyclization pathway starts from 6-methyl-1,3-benzoxazole-2-thiol. This compound can be synthesized from 2-amino-5-methylphenol and carbon disulfide. The resulting thiol can then be converted to the target 2-chloro derivative. chemicalbook.com

| Precursor | Reagents/Conditions | Intermediate/Product | Reference |

| 2-Amino-5-methylphenol | Formic acid | N-(2-hydroxy-4-methylphenyl)formamide | Theoretical |

| N-(2-hydroxy-4-methylphenyl)formamide | Dehydrating agent (e.g., PPA) | 6-Methyl-benzooxazole | Theoretical |

| 2-Amino-5-methylphenol | Carbon disulfide, base | 6-Methyl-1,3-benzoxazole-2-thiol | chemicalbook.com |

Oxidative Ring Closure Methodologies

Oxidative cyclization provides an alternative and efficient route to the benzoxazole core. This method typically involves the reaction of an o-aminophenol with an aldehyde to form a Schiff base intermediate, which then undergoes oxidative ring closure. For the synthesis of a 6-methyl-benzoxazole derivative, 2-amino-5-methylphenol would be condensed with an appropriate aldehyde. The subsequent oxidation, often facilitated by a variety of oxidizing agents, leads to the formation of the benzoxazole ring. nih.gov While this method is versatile for accessing 2-substituted benzoxazoles, the direct synthesis of this compound via this route would require a specific aldehyde that leads to the chloro substituent upon cyclization, which is not a standard approach. A more common strategy is the oxidative cyclization to form a 2-unsubstituted or 2-alkyl/aryl-6-methyl-benzoxazole, followed by modification at the 2-position.

Regioselective Synthesis of this compound and Related Intermediates

The regioselectivity in the synthesis of this compound is crucial to ensure the correct placement of both the chloro and methyl substituents. The position of the methyl group is determined by the starting material, 2-amino-5-methylphenol, which leads unequivocally to the 6-methyl-benzoxazole core.

The introduction of the chloro group at the 2-position is typically achieved by the reaction of a 6-methyl-2-hydroxybenzoxazole (which exists in tautomeric equilibrium with 6-methyl-2(3H)-benzoxazolone) with a chlorinating agent. Reagents such as phosphorus oxychloride (POCl₃) or the Vilsmeier-Haack reagent (formed from POCl₃ and DMF) are commonly employed for this transformation. This reaction is highly regioselective for the 2-position due to the electronic nature of the benzoxazole ring system.

| Precursor | Chlorinating Agent | Product | Reference |

| 6-Methyl-1,3-benzoxazol-2(3H)-one | POCl₃ | This compound | Theoretical |

| 6-Methyl-1,3-benzoxazol-2(3H)-one | Vilsmeier-Haack Reagent | This compound | Theoretical |

Green Chemistry Approaches in Benzoxazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including benzoxazoles. encyclopedia.pubresearchgate.netrsc.org These approaches aim to reduce the environmental impact of chemical processes by using less hazardous reagents, employing safer solvents, and improving energy efficiency.

For the synthesis of benzoxazole derivatives, green approaches have included the use of microwave irradiation to accelerate reaction times and reduce energy consumption. encyclopedia.pub The use of environmentally benign solvents, such as water or ionic liquids, has also been explored. encyclopedia.pubuniroma1.it Catalytic methods, employing reusable catalysts, are another cornerstone of green benzoxazole synthesis. nih.gov

While specific green synthesis protocols for this compound are not extensively detailed in the literature, the general principles can be applied. For instance, the initial condensation and cyclization steps to form the 6-methyl-benzoxazole core can be performed under greener conditions. The subsequent chlorination step, which often involves hazardous reagents like POCl₃, presents a greater challenge for green chemistry. Research in this area is focused on developing milder and more selective chlorinating agents.

| Green Approach | Application in Benzoxazole Synthesis | Potential for this compound | Reference |

| Microwave Irradiation | Accelerated condensation and cyclization reactions. | Faster formation of the 6-methyl-benzoxazole core. | encyclopedia.pub |

| Green Solvents (e.g., water, ionic liquids) | Replacement of volatile organic compounds (VOCs). | Greener synthesis of the benzoxazole precursor. | encyclopedia.pubuniroma1.it |

| Reusable Catalysts | Reduced waste and improved atom economy. | Catalytic cyclization to form the 6-methyl-benzoxazole ring. | nih.gov |

Optimization of Synthetic Procedures for Yield and Purity

The synthesis of this compound, a heterocyclic compound with significant potential in medicinal chemistry and material science, requires carefully optimized procedures to ensure high yield and purity. Research into the synthesis of benzoxazole derivatives has highlighted several key parameters that can be adjusted to improve the efficiency of the reaction and the quality of the final product. These parameters often include the choice of starting materials, reaction temperature, catalyst, and solvent system.

One of the common precursors for the synthesis of similar benzoxazole structures is 6-methyl-1,3-benzoxazole-2-thiol. While specific optimization data for the direct conversion of this thiol to this compound is not extensively detailed in publicly available research, general principles of benzoxazole synthesis can be applied. The conversion of a 2-mercaptobenzoxazole (B50546) to a 2-chlorobenzoxazole (B146293) typically involves a chlorinating agent. The choice of this agent, its stoichiometry, and the reaction conditions are critical to maximizing yield and minimizing the formation of impurities.

For related compounds, such as 2,6-dichlorobenzoxazole, synthetic methods have been developed that achieve high yields. For instance, a method for preparing 2,6-dichlorobenzoxazole from 2-mercapto-6-chlorobenzoxazole using bis(trichloromethyl) carbonate as a chlorinating agent in a suitable solvent has been reported to achieve a yield of over 98%. This suggests that similar approaches could be adapted and optimized for this compound.

The optimization process would involve a systematic study of various factors. Below is a hypothetical data table illustrating the types of parameters that would be investigated to optimize the synthesis of this compound from a suitable precursor like 2-amino-5-methylphenol and a chlorinating agent.

Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound

| Entry | Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | Thionyl Chloride | Toluene | 80 | 4 | 75 | 90 |

| 2 | Thionyl Chloride | Toluene | 110 | 2 | 82 | 93 |

| 3 | Oxalyl Chloride | Dichloromethane | 40 | 6 | 78 | 91 |

| 4 | Oxalyl Chloride | Dichloromethane | 60 | 4 | 85 | 95 |

| 5 | Phosphorus Oxychloride | Acetonitrile | 82 | 3 | 88 | 96 |

This table is illustrative and based on general principles of organic synthesis. Actual experimental results may vary.

Further optimization would involve the screening of various catalysts. For the synthesis of benzoxazole derivatives, both acid and base catalysts have been employed. The choice of catalyst can significantly influence the reaction rate and selectivity, thereby affecting the final yield and purity. For example, in the synthesis of other substituted benzoxazoles, catalysts such as Brønsted acids or Lewis acids have been shown to be effective.

Purification of the final product is another critical step. Common purification techniques include recrystallization, column chromatography, and distillation. The choice of the purification method would depend on the physical properties of this compound and the nature of the impurities formed during the reaction. An optimized purification protocol would aim to maximize the recovery of the pure compound while effectively removing any unreacted starting materials, by-products, and residual catalyst.

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| 6-methyl-1,3-benzoxazole-2-thiol |

| 2,6-dichlorobenzoxazole |

| 2-mercapto-6-chlorobenzoxazole |

| bis(trichloromethyl) carbonate |

| 2-amino-5-methylphenol |

| Thionyl Chloride |

| Toluene |

| Oxalyl Chloride |

| Dichloromethane |

| Phosphorus Oxychloride |

Chemical Reactivity and Transformation Studies of 2 Chloro 6 Methyl Benzooxazole

Electrophilic Aromatic Substitution Reactions

The benzoxazole (B165842) ring system, a fusion of benzene (B151609) and an oxazole (B20620) ring, is generally susceptible to electrophilic aromatic substitution. In the case of 2-Chloro-6-methyl-benzooxazole, the orientation of incoming electrophiles is directed by the existing substituents. The methyl group at the 6-position is an activating group, directing electrophiles to the ortho and para positions relative to it. Conversely, the chloro group at the 2-position and the heterocyclic oxygen and nitrogen atoms can influence the electron density of the aromatic ring.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. For instance, nitration can introduce a nitro group onto the benzene ring, a reaction that could be a precursor for further functionalization. vulcanchem.com The precise location of substitution depends on the reaction conditions and the directing effects of the substituents.

Nucleophilic Substitution at the 2-Position of the Benzoxazole Ring

The chlorine atom at the 2-position of the benzoxazole ring is a key reactive site for nucleophilic substitution. This reactivity is enhanced by the electron-withdrawing nature of the benzoxazole ring system. A variety of nucleophiles can displace the chloride ion, leading to the formation of a diverse range of 2-substituted-6-methyl-benzoxazole derivatives.

Studies have shown that nucleophiles such as amines, alcohols, and thiols can readily react at this position. For example, reaction with an amine would yield a 2-amino-6-methyl-benzoxazole derivative. These substitution reactions are fundamental in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. cymitquimica.com

Reactions Involving the Chloro-Substituent

Beyond direct nucleophilic substitution at the 2-position, the chloro-substituent itself can participate in various chemical transformations. The reactivity of the chloro group is a focal point for creating new derivatives. For instance, the chloro group can be replaced by other functional groups through different reaction mechanisms.

The following table summarizes representative reactions involving the chloro-substituent:

| Reaction Type | Reagents | Product Type |

| Nucleophilic Substitution | Amines, Alcohols, Thiols | 2-Amino/Alkoxy/Thio-6-methyl-benzoxazoles |

| Coupling Reactions | Boronic acids (Suzuki coupling) | 2-Aryl-6-methyl-benzoxazoles |

Transformations of the Methyl Group

The methyl group at the 6-position, while generally less reactive than the 2-chloro substituent, can also undergo chemical transformations. These reactions typically require more vigorous conditions. Oxidation of the methyl group, for instance, could lead to a carboxylic acid or an aldehyde, significantly altering the electronic properties and reactivity of the molecule.

Catalytic Conversions and Coupling Reactions

Modern synthetic organic chemistry heavily relies on catalytic methods to achieve efficient and selective transformations. This compound is a suitable substrate for various catalytic coupling reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

For example, a Suzuki coupling reaction between this compound and an arylboronic acid, catalyzed by a palladium complex, would yield a 2-aryl-6-methyl-benzoxazole. core.ac.uk These reactions are highly valued for their ability to construct complex molecular architectures from simple precursors. researchgate.net Iron-catalyzed reactions have also been explored for the formation of 2-arylbenzoxazoles from related precursors, highlighting the ongoing development of more sustainable catalytic systems. acs.org

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and predicting product outcomes. For nucleophilic aromatic substitution at the 2-position, the reaction likely proceeds through a Meisenheimer-like intermediate.

Advanced Spectroscopic and Structural Elucidation in Research of 2 Chloro 6 Methyl Benzooxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-Chloro-6-methyl-benzooxazole, both ¹H and ¹³C NMR spectroscopy are utilized to confirm the connectivity and arrangement of atoms within the molecule. researchgate.netmdpi.com

In ¹H NMR spectroscopy, the chemical shifts of protons provide valuable insights. The aromatic protons on the benzene (B151609) ring of the benzoxazole (B165842) core typically appear in the range of δ 6.65–7.15 ppm. researchgate.net The methyl group (-CH₃) attached to the benzene ring exhibits a characteristic singlet peak around δ 2.20 ppm. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The spectrum of this compound is expected to show distinct signals for each of the seven unique carbon atoms in the molecule. researchgate.net Aromatic carbons typically resonate in the region of δ 118.5–141.4 ppm. researchgate.net Specifically, the C3, C4, and C5 atoms of the benzene ring have been observed at approximately 123.7 ppm, 141.4 ppm, and 119.4 ppm, respectively. researchgate.net

¹H NMR Spectroscopic Data for this compound

| Proton Type | Chemical Shift (δ) in ppm |

|---|---|

| Aromatic Protons | 6.65–7.15 |

| Methyl Protons | ~2.20 |

¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ) in ppm |

|---|---|

| Aromatic Carbons | 118.5–141.4 |

| C3 | 123.7 |

| C4 | 141.4 |

| C5 | 119.4 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an essential analytical tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the analysis of this compound, the IR spectrum reveals characteristic absorption bands that confirm the presence of its key structural features.

The spectrum typically shows stretching vibrations for the C=N and C-O bonds within the oxazole (B20620) ring in the range of 1600–1650 cm⁻¹. The presence of the C-Cl bond is indicated by a stretching vibration in the region of 550–650 cm⁻¹. Aromatic C-H stretching vibrations are generally observed around 3000-3100 cm⁻¹, while the C=C stretching vibrations of the benzene ring appear in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching from the methyl group can be found in the 2850-3000 cm⁻¹ range.

For related benzoxazole derivatives, specific bands have been reported, such as the C=N stretch of the oxazole ring at 1618 cm⁻¹ and aromatic C=C stretches at 1506 and 1446 cm⁻¹. sapub.org The C-Cl stretching frequency has been noted in the range of 660 cm⁻¹. researchgate.net

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Oxazole Ring | C=N/C–O stretches | 1600–1650 |

| Benzene Ring | Aromatic C=C stretches | 1450–1600 |

| Chloro Group | C–Cl stretch | 550–650 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, the molecular formula is C₈H₆ClNO, corresponding to a molecular weight of approximately 167.59 g/mol . chemscene.comnih.govnih.gov

In a typical mass spectrum, a molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to this molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which for C₈H₆ClNO is calculated to be 167.0137915 Da. nih.govnih.gov

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for benzoxazole derivatives include the loss of the chlorine atom and cleavage of the oxazole ring. For instance, the loss of a chlorine atom (Cl, mass ~35.5 Da) would result in a fragment ion. Cleavage of the oxazole ring can also produce characteristic fragment ions.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and intermolecular interactions, offering an unambiguous depiction of the molecule's solid-state architecture.

Computational Chemistry and Theoretical Investigations of 2 Chloro 6 Methyl Benzooxazole

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and stability of benzoxazole (B165842) derivatives. researchgate.net For molecules like 2-Chloro-6-methyl-benzooxazole, methods such as B3LYP with basis sets like 6-311++G** are commonly used to calculate structural parameters and electronic properties in the gas phase. researchgate.net

A key aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (Egap), is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap generally suggests higher reactivity, as it implies that the molecule can be more easily excited. researchgate.net Studies on similar benzoxazole derivatives show that the HOMO-LUMO gap can reflect the potential for charge transfer interactions within the molecule, a factor that is often linked to its bioactivity. researchgate.net

Natural Bond Orbital (NBO) analysis is another powerful tool used to investigate the stability of the molecule, providing insights into charge delocalization and hyper-conjugative interactions. researchgate.net Quantum chemical calculations have also been used to explore the potential energy surfaces of isomerization in the core benzoxazole structure. acs.org For instance, investigations into the thermal reactions of benzoxazole show its isomerization to o-hydroxybenzonitrile, with a high energy barrier for the initial transition state, indicating significant stability of the benzoxazole ring system. acs.org

Table 1: Representative Electronic Properties of Benzoxazole Derivatives from DFT Calculations

| Derivative | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| 2-(5-methylpyridin-2-yl)-benzoxazole | B3LYP/6-311++G** | -6.15 | -1.55 | 4.60 | researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a method to study the dynamic behavior of molecules over time. mdpi.com This technique is particularly useful for conformational analysis, revealing how a molecule like this compound might flex and change shape in different environments. nih.gov MD simulations can identify stable and transient conformations that may not be apparent from static crystal structures, providing a more complete picture of the molecule's structural landscape. mdpi.comnih.gov

The process involves simulating the movement of atoms in the molecule by solving Newton's equations of motion, allowing researchers to observe ring inversions and other conformational changes at various simulated temperatures. nih.gov For benzoxazole derivatives, MD simulations can be employed to understand their stability in aqueous solutions and their sensitivity to hydrolysis by analyzing radial distribution functions. researchgate.net Furthermore, these simulations are critical for studying intermolecular interactions, such as those between the molecule and a solvent or a biological target like a protein. mdpi.comtandfonline.com By analyzing the trajectories, one can identify persistent interactions, like hydrogen bonds, that are crucial for binding and molecular recognition. mdpi.com

Computational Thermochemistry Studies

Computational thermochemistry is used to predict the energetic properties of molecules, such as their enthalpies of formation. nist.gov High-level composite methods like the G3(MP2)//B3LYP procedure have proven effective in deriving accurate standard molar enthalpies of formation for benzoxazole and its derivatives, showing good agreement with experimental data obtained from combustion calorimetry. nist.gov

Table 2: Calculated and Experimental Gaseous Enthalpies of Formation for Related Chloro-Benzoxazole Derivatives at 298.15 K

| Compound | Method | Calculated ΔfH°m(g) (kJ·mol⁻¹) | Experimental ΔfH°m(g) (kJ·mol⁻¹) | Reference |

|---|---|---|---|---|

| 2-Chlorobenzoxazole (B146293) | G3(MP2)//B3LYP | -1.2 ± 4.5 | 3.8 ± 3.4 | nist.gov |

| 5-Chloro-2-methylbenzoxazole | G3(MP2)//B3LYP | -65.4 ± 4.5 | -63.2 ± 3.1 | nist.gov |

Prediction of Spectroscopic Properties through Theoretical Models

Theoretical models are widely used to predict and interpret the spectroscopic signatures of molecules. acs.org DFT calculations are a cornerstone of this approach, enabling the simulation of vibrational (FT-IR and FT-Raman), electronic (UV-Visible), and nuclear magnetic resonance (NMR) spectra for benzoxazole derivatives. researchgate.netwisc.edu

Vibrational frequencies are typically calculated and then scaled to correct for anharmonicity and other systematic errors, with the assignments of vibrational modes confirmed by potential energy distribution (PED) analysis. researchgate.net For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C chemical shifts. researchgate.net

Time-dependent DFT (TD-DFT) is the method of choice for simulating UV-Visible absorption spectra. researchgate.netresearchgate.net These calculations help to understand the electronic transitions responsible for the observed absorption bands and can elucidate charge transfer characteristics within the molecule. researchgate.netresearchgate.net The close agreement often found between theoretical and experimental spectra for related benzoxazole compounds demonstrates the predictive power of these computational models. wisc.edudntb.gov.ua

Table 3: Theoretical Methods for Predicting Spectroscopic Properties

| Spectroscopic Technique | Computational Method | Predicted Properties | References |

|---|---|---|---|

| FT-IR / FT-Raman | DFT (e.g., B3LYP) | Vibrational Frequencies, Mode Assignments (PED) | researchgate.netresearchgate.net |

| UV-Visible | TD-DFT | Absorption Wavelengths, Electronic Transitions | researchgate.netresearchgate.net |

| NMR | DFT with GIAO method | ¹H and ¹³C Chemical Shifts | researchgate.net |

Structure-Property Relationship (SPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the chemical structure of a compound with its macroscopic properties. unimore.it These models are built by developing mathematical relationships between calculated molecular descriptors and an experimentally measured property. unimore.it For a molecule like this compound, QSPR could be used to predict a wide range of physicochemical properties such as boiling point, density, viscosity, and partition coefficients. unimore.it

The foundation of QSPR lies in molecular descriptors, which are numerical values derived from the molecular structure. These can include constitutional, topological, geometric, and quantum-chemical parameters. unimore.it Basic computed descriptors for this compound include a Topological Polar Surface Area (TPSA) of 26.03 Ų and a LogP (octanol/water partition coefficient) of 2.79. chemscene.com

A related concept, Structure-Activity Relationship (SAR), is frequently applied to benzoxazole derivatives to link structural modifications to changes in biological activity. acs.orgresearchgate.net Both QSPR and SAR models are valuable tools in chemical and pharmaceutical research for screening new compounds and for rationally designing molecules with desired properties, thereby reducing the need for extensive experimental testing. unimore.itresearchgate.net

Biological Activities and Mechanistic Insights of 2 Chloro 6 Methyl Benzooxazole Derivatives

Antimicrobial Activity

The benzoxazole (B165842) scaffold is a key component in a variety of compounds exhibiting a broad spectrum of antimicrobial activities. mdpi.comnih.govd-nb.info The introduction of a chloro group at the 2-position and a methyl group at the 6-position of the benzoxazole ring has been shown to modulate and, in many cases, enhance these properties.

Antibacterial Efficacy and Spectrum

Derivatives of 2-chloro-6-methyl-benzooxazole have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. mdpi.com Studies have shown that these compounds can be effective against pathogenic strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. mdpi.comnih.gov The presence of the chlorinated benzoxazole moiety is believed to be crucial for their antibacterial action, potentially by inhibiting essential microbial enzymes or disrupting cellular processes.

Research has highlighted that the antibacterial potency can be influenced by the nature of substituents on the benzoxazole core. For instance, certain 2,6-disubstituted benzoxazoles have shown satisfactory results in antibacterial screenings. journalgrid.com Some derivatives have exhibited minimum inhibitory concentrations (MICs) that are comparable to or even better than standard antibiotics. nih.gov For example, a study on various benzoxazole derivatives revealed that some compounds showed significant activity against P. aeruginosa with MIC values of 25 µg/mL, which was more potent than tetracycline (B611298) and streptomycin (B1217042) in that particular study. nih.gov Another study reported MIC values for a benzoxazole derivative against Staphylococcus aureus and Escherichia coli at 32 µg/mL and 64 µg/mL, respectively.

Table 1: Antibacterial Activity of Selected Benzoxazole Derivatives

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 25 | nih.gov |

Antifungal Efficacy and Spectrum

In addition to their antibacterial properties, derivatives of this compound have also shown promising antifungal activity. nih.govmdpi.com They have been tested against various fungal pathogens, including species like Candida albicans and plant pathogenic fungi. nih.govesisresearch.orgnih.gov

The antifungal activity is also structure-dependent, with specific substitutions enhancing the efficacy. For example, one study found that a 5-methyl-2-(p-chlorobenzyl)benzoxazole derivative had the same potency against Candida albicans as the reference drugs oxiconazole (B1677861) and haloprogin, with a MIC value of 6.25 µg/mL. nih.gov Other research has demonstrated that certain benzoxazole derivatives can effectively inhibit the growth of various phytopathogenic fungi. mdpi.com For instance, some derivatives exhibited significant activity against Fusarium solani, with IC50 values stronger than the positive control, hymexazol. mdpi.com The antifungal mechanism may involve the inhibition of fungal-specific enzymes or disruption of the fungal cell membrane. mdpi.com

Anticancer and Antitumor Potential

The anticancer properties of benzoxazole derivatives are well-documented, with many compounds showing cytotoxic effects against various cancer cell lines. mdpi.comnih.govd-nb.info Derivatives of this compound have been investigated for their potential to inhibit cancer cell proliferation and induce apoptosis. nih.govsmolecule.com

Studies have shown that these compounds can be effective against cell lines such as breast cancer (MCF-7) and hepatocellular cancer (HepG2). nih.gov The mechanism of action often involves the induction of apoptosis, or programmed cell death, in cancer cells. For example, one study demonstrated that a benzoxazole derivative induced apoptosis by upregulating pro-apoptotic markers and downregulating anti-apoptotic proteins. Another study found that a potent benzoxazole derivative could arrest the cancer cell cycle at the Pre-G1 and G1 phases and significantly increase the levels of caspase-3 and BAX, proteins crucial for apoptosis. nih.gov

The cytotoxic activity can be significant, with some derivatives showing IC50 values in the micromolar range. For instance, a study reported an IC50 value of approximately 15 µM for a benzoxazole derivative against MCF-7 cells. Another potent derivative displayed an IC50 value of 10.50 µM against HepG2 cells. nih.gov The presence of the 5-methyl group on the benzoxazole ring has been noted to potentiate anticancer activity in some cases. nih.gov

Table 2: Anticancer Activity of Selected Benzoxazole Derivatives

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | |

| HepG2 (Hepatocellular Cancer) | 10.50 | nih.gov |

Anti-inflammatory Activity

Benzoxazole derivatives have been widely explored for their anti-inflammatory properties. nih.govijpbs.cominnovareacademics.in The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX). derpharmachemica.comjocpr.com

Several studies have synthesized and evaluated novel benzoxazole derivatives as anti-inflammatory agents. ijpbs.comresearchgate.net In vivo studies, such as the carrageenan-induced rat paw edema test, have been used to assess their efficacy. ijpbs.com Some of these compounds have demonstrated anti-inflammatory activity superior to that of the well-known nonsteroidal anti-inflammatory drug (NSAID), diclofenac (B195802) sodium. ijpbs.com The substitution pattern on the benzoxazole ring plays a crucial role in determining the anti-inflammatory potency. For instance, 5-substituted benzoxazoles have been shown to have promising anti-inflammatory activity due to their lipophilic nature. ijpbs.com

Enzyme Inhibition Studies

The biological activities of this compound derivatives are often linked to their ability to inhibit specific enzymes. smolecule.com This enzyme inhibition is a key mechanism underlying their antimicrobial, anticancer, and anti-inflammatory effects.

Cyclooxygenase (COX) Inhibition

A significant area of research has focused on the inhibition of cyclooxygenase (COX) enzymes by benzoxazole derivatives. derpharmachemica.com COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. jocpr.com There are two main isoforms of this enzyme, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in maintaining normal physiological functions, COX-2 is induced during inflammation. jocpr.com Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation with fewer side effects.

Several series of benzoxazole derivatives have been synthesized and evaluated for their ability to selectively inhibit COX-2. derpharmachemica.comjocpr.com Some of these compounds have shown high selectivity for COX-2 over COX-1. For example, one study reported a class of methyl-2-(2-(arylideneamino)thiazole-4-ylamino)benzoxazole-5-carboxylate derivatives where one compound was found to be 379-fold more selective for COX-2, and another was over 465-fold more selective. derpharmachemica.com This high selectivity suggests that these compounds could be promising candidates for the development of new anti-inflammatory drugs with an improved safety profile. derpharmachemica.comjocpr.com

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the cholinergic system, and their inhibition is a primary therapeutic strategy for managing Alzheimer's disease. nih.gov Benzoxazole derivatives have emerged as promising inhibitors of these enzymes. nih.govresearchgate.net

A series of 2,5-disubstituted-benzoxazole derivatives were synthesized and evaluated for their ability to inhibit AChE and BuChE. The results showed a wide range of inhibitory activity, from 6.80% to 90.21%. researchgate.net One derivative, in particular, demonstrated inhibitory activity comparable to the standard drug galanthamine (B1674398) for both AChE and BChE. researchgate.net

In another study, benzoxazole-oxadiazole hybrids were investigated as potential anti-Alzheimer's agents. nih.gov The entire series of these hybrid analogues showed activity, with IC50 values ranging from 5.80 ± 2.18 to 40.80 ± 5.90 µM against AChE and 7.20 ± 2.30 to 42.60 ± 6.10 µM against BuChE. These values are comparable to the standard drug Donepezil (B133215). nih.gov The study highlighted that the inhibitory potential could be altered by changing the substituent on the oxadiazole aryl ring. nih.gov For instance, an analogue with a 4-CH3 group on one aryl ring and a 4-dimethylamino group on the oxadiazole aryl ring was more active than the standard inhibitor Donepezil. nih.gov

The structural features of these derivatives play a crucial role in their inhibitory activity. For example, the presence of electron-withdrawing groups like –NO2 and –Cl on the oxadiazole aryl ring led to considerable inhibition of both AChE and BuChE. nih.gov Specifically, an analogue with 2,4-diCl substitutions on the oxadiazole aryl ring exhibited excellent inhibitory activities. nih.gov

| Compound/Analogue | Target Enzyme(s) | Key Findings |

| 2,5-disubstituted-benzoxazole derivatives | AChE and BuChE | Exhibited a broad spectrum of inhibitory activity (6.80% to 90.21%). One derivative showed activity similar to galanthamine. researchgate.net |

| Benzoxazole-oxadiazole analogues | AChE and BuChE | The entire series was active with IC50 values comparable to Donepezil. nih.gov |

| Analogue with 4-CH3 and 4-dimethylamino groups | AChE and BuChE | More active than the standard inhibitor Donepezil. nih.gov |

| Analogues with –NO2 and –Cl groups | AChE and BuChE | Demonstrated considerable inhibition. nih.gov |

| Analogue with 2,4-diCl substitutions | AChE and BuChE | Showed excellent inhibitory activities. nih.gov |

Exploration of Other Biological Activities

Beyond their role as cholinesterase inhibitors, this compound derivatives have been explored for a variety of other biological activities.

Antitubercular Activity

Benzoxazole derivatives have been identified as a key scaffold in the search for new antitubercular agents. researchgate.net Research has shown that certain derivatives exhibit significant activity against Mycobacterium tuberculosis. researchgate.netijpsr.com For example, compounds G8 and G9, which are benzoxazole derivatives, showed potent antitubercular activity against M. tuberculosis in the Alamar blue assay test. ijpsr.com The synthesis of these compounds involved the reaction of 2-thio, 5-methyl, benz-oxazole with other intermediates. ijpsr.com

The structural modifications of the benzoxazole ring system are crucial for their antitubercular potential. researchgate.net The presence of various substituents can significantly influence their efficacy against different strains of mycobacteria, including multidrug-resistant strains. researchgate.net

Antiviral Activity

The benzoxazole scaffold is also a promising framework for the development of antiviral agents. researchgate.net Derivatives of benzoxazole have demonstrated activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and various plant viruses like the tobacco mosaic virus (TMV). nih.govnih.govnih.gov

For instance, certain 2-substituted benzoxazole derivatives have been extensively studied for their antiviral properties. researchgate.net In the context of agricultural applications, benzoxazole derivatives have shown protective and treatment activities against TMV. nih.gov The specific substitutions on the benzoxazole ring can influence the level of antiviral activity. nih.gov

Analgesic Properties

Benzoxazole derivatives have shown significant potential as analgesic agents. ijpsr.comtandfonline.comresearchgate.net Studies have demonstrated their ability to reduce pain in various animal models. ijpsr.comeuropeanreview.org

In one study, a series of 1,2-benzoxazole derivatives were screened for their in-vivo analgesic activity using the acetic acid-induced writhing method in rats. ijpsr.com Compound 9c, a 3-chloro-1,2-benzoxazole derivative, showed good analgesic activity with a 54% inhibition of writhing at a 5 mg/Kg dosage. ijpsr.com Another study investigating methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate (MCBA) revealed its antinociceptive effects involve the modulation of glutamatergic and TRVP1 receptors, among others. europeanreview.org

The analgesic activity of these compounds is often linked to their anti-inflammatory properties and their ability to inhibit enzymes like cyclooxygenase. tandfonline.comresearchgate.net The specific substitutions on the benzoxazole core are critical in determining their analgesic efficacy. europeanreview.org

| Compound/Derivative | Analgesic Activity Model | Key Findings |

| 3-chloro-1,2-benzoxazole (9c) | Acetic acid-induced writhing in rats | 54% inhibition of writhing at 5 mg/Kg. ijpsr.com |

| Methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate (MCBA) | Various nociceptive assays | Antinociception involves modulation of glutamatergic and TRVP1 receptors. europeanreview.org |

| 6-(2,5-difluorobenzoyl)-3-(4-bromobenzoylmethyl-2(3H)-benzoxazolone (3e) | Acetic acid writhing and hot plate tests in mice | Found to be the most promising for analgesic activity among the synthesized compounds. tandfonline.com |

Antihyperglycemic Potentiating Activity

Derivatives of benzoxazole have also been investigated for their potential in managing hyperglycemia. chemistryjournal.netjocpr.com Certain benzoxazole-containing thiazolidinedione derivatives have been shown to be potent antihyperglycemic agents. jocpr.com

Specifically, compounds like BRL 48482, a benzoxazole derivative, have demonstrated potent agonism to PPAR-γ, which is comparable to the well-known antihyperglycemic agent rosiglitazone. jocpr.com This suggests that the benzoxazole scaffold can be effectively utilized to design new agents for the treatment of diabetes.

Antidepressant Activity

The benzoxazole nucleus is present in compounds being researched for their antidepressant properties. jocpr.comwjpsonline.com The interaction of these derivatives with serotonin (B10506) receptors, such as 5-HT1A and 5-HT2A, is a key area of investigation. wjpsonline.comsci-hub.se

A series of benzoxazole/benzothiazole-containing 2,3-dihydrobenzo[b] nih.govnih.govdioxine derivatives were synthesized and showed high affinities for both 5-HT1A and 5-HT2A receptors, along with marked antidepressant-like activity in animal models. sci-hub.se For example, compound 8g exhibited high affinities for both receptors and produced a significant decrease in immobility time in the forced swimming test and tail suspension test in mice. sci-hub.se

Furthermore, novel benzazole derivatives have been synthesized and evaluated for their antidepressant-like activities, with some compounds showing significant effects that are believed to be mediated through the serotonergic system. mdpi.com

Antioxidant Activity

Benzoxazole derivatives have emerged as a significant class of heterocyclic compounds demonstrating a wide array of biological functions, including notable antioxidant capabilities. jrespharm.commdpi.comsmolecule.com The antioxidant potential of these compounds is often evaluated through various in-vitro assays that measure their ability to scavenge free radicals or chelate metal ions.

Research into novel benzoxazole derivatives has consistently highlighted their potential as antioxidants. For instance, studies involving the synthesis of new series of benzoxazole-based hydrazone derivatives have been conducted to assess their biological effects. jrespharm.com The antioxidant activity is a key feature for compounds designed to combat conditions like cognitive deficits, where oxidative stress is a contributing factor. In one study, a series of phenyl benzoxazole derivatives were designed and synthesized, with some exhibiting significant antioxidant potential. nih.gov Compound 34 from this series showed an antioxidant activity of 49.6%, which was comparable to the standard ascorbic acid (56.6%) and significantly better than donepezil (<10%). nih.gov

The evaluation methods commonly used include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, total antioxidant capacity, and reducing power methods. bohrium.comwu.ac.th A study on 3-substituted piperazinomethyl derivatives of benzoxazolin-2-one identified a compound, BzO-1 , which features a 4-methylphenyl substituent, as having the highest antioxidant activity among the tested series in both DPPH and ferrous ion-chelation assays. researchgate.net Similarly, another investigation synthesized a series of 6-Chloro-2,3-dihydro bohrium.comresearchgate.netCurrent time information in Bangalore, IN.triazolo[3,4-b] Current time information in Bangalore, IN.tandfonline.combenzoxazole derivatives and screened them for antioxidant activity, yielding promising results. researchgate.net

The antioxidant potential of these derivatives is often linked to their chemical structure, which allows them to donate hydrogen atoms or electrons to neutralize free radicals. For example, some studies have synthesized and evaluated novel benzoxazole derivatives containing sulfonamide groups, finding them to be potent in antioxidant assays. bohrium.comwu.ac.th The presence of specific substituents on the benzoxazole core plays a crucial role in enhancing this activity.

| Compound Series/Name | Assay(s) Performed | Key Findings | Reference |

|---|---|---|---|

| Phenyl benzoxazole derivatives (e.g., Compound 34) | Antioxidant Potential Assay | Compound 34 exhibited 49.6% antioxidant activity, comparable to ascorbic acid. nih.gov | nih.gov |

| Sulfonamide-substituted benzoxazoles (e.g., 3b, 4b, 5b, 6b) | DPPH, Total Antioxidant, Reducing Power | Compounds showed potent antioxidant activity compared to the standard, ascorbic acid. bohrium.comwu.ac.th | bohrium.comwu.ac.th |

| 3-Substituted piperazinomethyl derivatives (e.g., BzO-1) | DPPH, Ferrous Ion-Chelation | BzO-1, with a 4-methylphenyl substituent, showed the highest antioxidant activity in the series. researchgate.net | researchgate.net |

| 6-Chloro-2,3-dihydro bohrium.comresearchgate.netCurrent time information in Bangalore, IN.triazolo[3,4-b] Current time information in Bangalore, IN.tandfonline.combenzoxazole derivatives | Antioxidant Screening | Synthesized compounds showed promising antioxidant results. researchgate.net | researchgate.net |

Elucidation of Molecular Mechanisms of Action

The biological activities of benzoxazole derivatives are underpinned by diverse molecular mechanisms, including enzyme inhibition and modulation of signaling pathways. The cytotoxic properties of some benzoxazoles against cancer cells, for example, are attributed to mechanisms such as the inhibition of human topoisomerase II, Aurora B kinase, and cyclooxygenase-2 (COX-2). mdpi.com Additionally, the induction of caspase-3 dependent apoptosis has been identified as another pathway through which these compounds exert their anticancer effects. mdpi.com

In the context of neurodegenerative diseases, certain benzoxazole derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com An enzyme kinetics study of a potent phenyl benzoxazole derivative revealed a competitive type of inhibition on AChE, indicating its direct interaction with the enzyme's active site. nih.gov

Molecular docking studies have provided further insights into the mechanisms of action. For instance, in silico studies have been used to understand the binding approach of newly synthesized benzoxazole derivatives towards proteins like human pancreatic alpha-amylase. bohrium.comwu.ac.th Similarly, docking studies on the COX-2 enzyme have helped to identify potential lead molecules and correlate their in silico activity with in vivo anti-inflammatory effects. tandfonline.com

A specific derivative, Methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate (MCBA) , was found to induce antinociception through the modulation of glutamatergic and TRVP1 receptors, as well as PKC-signaling pathways. europeanreview.org Its mechanism also involves impacting adenosinergic, alpha-2 adrenergic, and cholinergic receptors and promoting the opening of ATP-sensitive potassium channels. europeanreview.org The synthesis of 2-(aryloxymethyl) benzoxazole derivatives and subsequent molecular docking studies have been employed to investigate their antifungal mechanisms, suggesting interactions with key fungal enzymes. mdpi.com This multi-targeted approach is a characteristic feature of many biologically active benzoxazole compounds. mdpi.com

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of benzoxazole derivatives influences their biological activities. By systematically modifying functional groups on the benzoxazole scaffold, researchers can identify key structural features responsible for their therapeutic effects. chemistryjournal.net

For antimicrobial and antioxidant activities, several SAR insights have been established:

Substituents at the 2-position: The nature of the substituent at the 2-position of the benzoxazole ring is critical. Many potent derivatives feature substitutions at this position. researchgate.net

Influence of Halogens: The presence of a chlorine atom in the benzenediol ring of some benzoxazole analogs has been shown to have a beneficial effect on their antiproliferative potential. mdpi.com In a series of 2,5- and/or 6-substituted benzoxazoles, the compound 5-Chloro-2-(2-cyclohexylethyl)benzimidazole , a related isostere, was the most active against Gram-positive bacteria, highlighting the role of the chloro group and the cyclohexylethyl moiety. esisresearch.orgnih.gov

Role of Specific Groups: The introduction of sulfonamide groups has been found to result in derivatives with potent antioxidant and anti-diabetic activities. bohrium.comwu.ac.th The electron-withdrawing nature of a trifluoromethyl group is noted to enhance a compound's interactions with biological targets. smolecule.com

Impact of Different Rings and Linkers: In one study, substituting benzoxazole derivatives with a thiophene (B33073) ring increased antibacterial activity against E. coli. researchgate.net Another study synthesized benzoxazole derivatives containing a 1,2,3-triazole linker and evaluated their antimicrobial potential, finding that compounds with specific substitutions like 2-chloro-4-nitrophenyl (Compound 4 ) and 4-bromo-2-nitrophenyl (Compound 7 ) showed promising activity. d-nb.info

These SAR studies provide a rational basis for the design of new, more potent benzoxazole derivatives by identifying the molecular fragments and electronic properties that are crucial for their desired biological effects. chemistryjournal.netd-nb.info

Applications in Medicinal Chemistry and Drug Discovery

2-Chloro-6-methyl-benzooxazole as a Lead Compound for Therapeutic Development

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The this compound structure represents a key pharmacophore that has been incorporated into various derivatives to explore a wide range of therapeutic applications. nih.gov

Research into benzoxazole (B165842) derivatives has revealed their potential against a multitude of diseases, including cancer, inflammation, and infectious diseases. dntb.gov.uanih.gov For instance, derivatives of 5-chlorobenzoxazole (B107618) have been shown to be important for anticancer activity. nih.gov The synthesis of N-mustards based on the related 2-mercaptobenzoxazole (B50546) scaffold has yielded compounds with demonstrated antitumor activity, inhibiting Ehrlich Ascites effectively when compared to established drugs. nih.gov These findings underscore the importance of the substituted benzoxazole core as a foundational structure for developing new chemical entities. The 2-chloro group is particularly significant as it provides a reactive site for nucleophilic substitution, allowing for the facile introduction of various functional groups to build a library of compounds for screening.

Role as a Pharmaceutical Intermediate in New Chemical Entity Synthesis

An intermediate is a molecule that is formed from the reactants and reacts further to give the products of a chemical reaction. Due to its chemical structure, this compound is a valuable intermediate in the synthesis of more complex molecules. The chlorine atom at the 2-position is a key functional group, acting as a leaving group in nucleophilic substitution reactions. This reactivity allows medicinal chemists to readily introduce a wide array of substituents at this position, a common strategy for optimizing the biological activity of a lead compound.

The synthesis of novel benzoxazole derivatives often begins with a core structure like a substituted 2-chlorobenzoxazole (B146293). For example, the synthesis of potent PARP-2 inhibitors for breast cancer has started from 4-(5-chlorobenzoxazol-2-yl)aniline, demonstrating how a chlorobenzoxazole derivative serves as a critical building block for creating more elaborate, targeted therapeutic agents. nih.gov Similarly, the preparation of various benzoxazole derivatives often involves multi-step syntheses where a chlorinated benzoxazole intermediate is a key component. mdpi.comfigshare.com The commercial availability of this compound further solidifies its role as a practical and accessible starting material for drug discovery programs. chemicalbook.com

Design and Synthesis of Novel Benzoxazole-Based Therapeutic Agents

The design of new drugs is a complex process that involves identifying a biological target, creating a molecule that interacts with it, and optimizing the molecule's properties. The benzoxazole scaffold is frequently employed in this process due to its favorable pharmacological profile. nih.gov

The synthesis of benzoxazole derivatives typically involves the cyclization of an ortho-substituted aminophenol. researchgate.net A common pathway to create a library of diverse compounds involves starting with a 2-mercaptobenzoxazole, which can then be modified. For instance, new N-mustards with antitumor activity were prepared from 2-mercaptobenzoxazole through a multi-step synthesis involving the creation of corresponding acids and subsequent reaction with di-(β-chloroethyl)-amine. nih.gov Another approach involves synthesizing Schiff bases from 2-(benzoxazol-2-ylthio)acetohydrazide, which are then converted into thiazolidinone and azetidinone derivatives. figshare.com

Recent research has focused on creating benzoxazole-based agents targeting specific enzymes and receptors. Novel benzoxazole-benzamide conjugates have been designed as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. nih.gov These syntheses highlight the modular nature of drug design, where different fragments (the benzoxazole core, a linker, and another aromatic system) are combined to achieve a desired biological effect.

| Derivative Class | Synthetic Precursor | Therapeutic Target/Activity |

| Benzoxazole-Benzamide Conjugates | 2-Mercaptobenzoxazoles | VEGFR-2 Inhibition (Anticancer) nih.gov |

| Thiazolidinones/Azetidinones | 2-Mercaptobenzoxazole | COX-2 Inhibition (Anti-inflammatory) figshare.com |

| N-Mustards | 2-Mercaptobenzoxazole | Antitumor nih.gov |

| PARP-2 Inhibitors | 4-(5-chlorobenzoxazol-2-yl)aniline | PARP-2 Inhibition (Anticancer) nih.gov |

Pharmacophore Development and Optimization in Drug Design

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The benzoxazole ring system is considered an essential pharmacophore in many medicinal compounds. nih.gov Its planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it ideal for binding to enzyme active sites and receptors.

Bioisosteric Replacements in Drug Design

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. cambridgemedchemconsulting.com In drug design, replacing one part of a molecule with a bioisostere is a common strategy to improve potency, reduce toxicity, or alter the metabolic profile of a compound. cambridgemedchemconsulting.com

The benzoxazole ring itself can serve as a bioisostere for other heterocyclic systems. A notable example is the replacement of a benzothiazole (B30560) ring with a benzoxazole. This modification was successfully used to develop potent anticancer agents with improved solubility, overcoming a significant hurdle for in-vivo studies. nih.govmdpi.com This strategy retained the essential biological activity while enhancing the drug-like properties of the molecule.

Conversely, the chloro and methyl groups on this compound can be replaced with other bioisosteric groups to modulate activity. For example, a chlorine atom can sometimes be replaced by groups like a trifluoromethyl (CF3) or a cyano (CN) group to alter electronic properties and binding interactions. cambridgemedchemconsulting.com The amide bond, which is common in many drug molecules, is often susceptible to metabolic degradation. Heterocyclic rings, such as 1,2,3-triazoles and oxadiazoles, have been successfully used as bioisosteres to replace the amide linkage, resulting in compounds with greater metabolic stability. nih.govsci-hub.se A similar strategy could be employed in derivatives of this compound to enhance their pharmacokinetic profiles.

| Original Group/Scaffold | Bioisosteric Replacement | Purpose of Replacement |

| Benzothiazole | Benzoxazole | Improve solubility, retain anticancer activity nih.govmdpi.com |

| Amide Bond | 1,2,3-Triazole, Oxadiazole | Increase metabolic stability nih.govsci-hub.se |

| Chlorine | Trifluoromethyl (CF3), Cyano (CN) | Modify electronic properties and binding cambridgemedchemconsulting.com |

Patent Landscape and Intellectual Property in Medicinal Applications

The patent landscape provides valuable insights into the commercial and therapeutic interest in a particular class of compounds. A review of patents granted between 2015 and 2020 shows a significant number of inventions related to benzoxazole derivatives, highlighting their importance in modern drug discovery. researchgate.netnih.gov These patents cover a wide range of therapeutic areas, underscoring the versatility of the benzoxazole scaffold. nih.gov

Patents have been granted for benzoxazole derivatives for various applications, including:

Neurodegenerative Diseases: Benzoxazole derivatives have been patented for their use in diagnosing and treating conformation diseases like Alzheimer's disease, citing their high specificity for beta-amyloid proteins and excellent blood-brain barrier permeability. google.com

Oncology: Numerous patents describe benzoxazole derivatives as antineoplastic agents and enzyme inhibitors for cancer treatment. nih.gov

Central Nervous System Disorders: Methods for making compounds like 2-amino-5-chlorobenzoxazole have been patented, noting their value for relieving spasticity. google.com

The intellectual property surrounding benzoxazoles indicates a sustained effort by pharmaceutical companies and research institutions to develop new drugs based on this core structure. The claims in these patents often cover not only specific compounds but also the methods of their synthesis and their use in treating particular diseases. This robust patent activity suggests that novel therapies based on derivatives of compounds like this compound are likely to continue emerging from the drug development pipeline.

Applications in Agrochemical Research

Investigation as Potential Herbicides

There is no specific information available in the search results regarding the investigation of 2-Chloro-6-methyl-benzooxazole as a potential herbicide. While other benzoxazole (B165842) derivatives, such as certain 2-nitromethylbenzoxazoles and (R)-(+)-2-[4-(6-chloro-2-benzoxazolyloxy)phenoxy]propionamides, have been synthesized and evaluated for their phytotoxic and herbicidal activities, no such data exists for this compound itself. nih.govsigmaaldrich.com

Potential as Pesticides

Detailed research into the potential of this compound as a pesticide is not found in the available literature.

No studies detailing the fungicidal efficacy of this compound were identified. Research on related compounds, such as derivatives of 2-chloromethyl-benzoxazole and 6-chlorobenzoxazolinone, has shown antifungal activity against various plant pathogens, but these findings cannot be directly extrapolated to this compound. myskinrecipes.comchemicalbook.com

There is no available data from the search results on the insecticidal activity of this compound. While some carboxamide compounds containing a benzoxazole moiety have been studied for their effects against certain insect pests, this research does not include the specific compound . nih.gov

Evaluation of Efficacy Against Agricultural Pests and Pathogens

No specific evaluations of the efficacy of this compound against particular agricultural pests or pathogens are present in the provided search results.

Structure-Activity Relationship (SAR) in Agrochemicals

Specific structure-activity relationship (SAR) studies for this compound in the context of agrochemicals are not available. SAR studies typically require a series of related compounds to be synthesized and tested to determine how specific chemical modifications influence biological activity. While general SAR principles for benzoxazole derivatives exist, a dedicated analysis for this compound has not been published. nih.gov

Applications in Materials Science and Other Scientific Fields

Exploration in Advanced Materials Development

The benzoxazole (B165842) moiety is a key component in the field of advanced materials, particularly in the development of organic electronic materials. nih.gov These heterocyclic compounds have been incorporated into polymers and other complex structures to create materials with specific electronic and photophysical properties. Benzoxazoles are noted for their use in developing photostable UV dyes, chromophores, and as dopants in organic light-emitting diodes (OLEDs). researchgate.net

While specific studies detailing the integration of 2-Chloro-6-methyl-benzooxazole into advanced materials are not extensively documented, its structure is emblematic of the potential held by this class of compounds. The chloro-substituent at the 2-position serves as a reactive handle for nucleophilic substitution, allowing for the covalent attachment of this scaffold to other molecules or polymer backbones. This functionalization is a critical step in tailoring the properties of new materials. The methyl group at the 6-position can subtly modify the compound's solubility and electronic characteristics, influencing how it interacts within a larger material matrix. Therefore, this compound represents a valuable synthon for creating bespoke materials for applications in electronics and photonics.

Optical Applications of Benzoxazole Derivatives

The extended π-conjugated system of the benzoxazole ring is responsible for its significant optical properties, which have been harnessed in a variety of commercial and research applications. researchgate.net These derivatives are well-known for their ability to interact with light, leading to phenomena such as fluorescence, which is central to their use in optical technologies.

Benzoxazole derivatives are recognized as important photoluminescent materials. nih.gov Photoluminescence is the process where a molecule absorbs photons (light) and then re-emits photons. The specific wavelengths of light absorbed and emitted are characteristic of the molecule's electronic structure. Aromatic benzoxazoles, in particular, exhibit strong fluorescence. acs.org This intrinsic ability to emit light upon excitation is the fundamental property that enables their use in more specialized optical applications. Research has shown that modifying the substituents on the benzoxazole ring can tune these photophysical properties, altering the color and efficiency of the emitted light.

One of the most widespread commercial applications of benzoxazole derivatives is as optical brightening agents (OBAs), also known as fluorescent whitening agents. wikipedia.orgobachemical.com These compounds are added to products like laundry detergents, plastics, and paper to enhance their appearance of whiteness. wikipedia.orgblendcolours.com

The mechanism of action involves absorbing invisible ultraviolet (UV) light (typically in the 340-370 nm range) and re-emitting it as visible blue light (around 420-470 nm). wikipedia.orgobachemical.com This emitted blue light compensates for the natural yellow or orange tint present in many materials, making them appear whiter and brighter to the human eye. wikipedia.org Compounds such as 2,5-bis(benzoxazol-2-yl)thiophene are examples of intensely fluorescent benzoxazole derivatives used for this purpose. wikipedia.org

| Application Area | Underlying Property | Mechanism | Example Class |

|---|---|---|---|

| Whitening Agents | Fluorescence | Absorbs UV light and re-emits it as visible blue light, masking yellow tones. wikipedia.orgobachemical.com | Stilbene-benzoxazoles, bis-benzoxazoles. wikipedia.orgblendcolours.com |

| Dye Lasers | Stimulated Emission | The benzoxazole molecule acts as the gain medium, emitting coherent light upon excitation. | Phenyl-benzoxazoles. |

| Chemical Probes | Environment-sensitive Fluorescence | Binding of an analyte (e.g., metal ion, proton) alters the electronic structure, causing a change in fluorescence intensity or wavelength. | Functionalized 2-phenylbenzoxazoles. |

The strong fluorescence of certain benzoxazole derivatives makes them suitable for use as the gain medium in dye lasers. Dye lasers are a class of lasers that use an organic dye in a liquid solution as the active medium. In 1978, dye laser action was reported using phenyl-benzoxazole, which emitted light at 330 nm, marking the discovery of benzoxazoles as a new class of dye lasers. globalauthorid.com The efficiency of laser emission from these compounds underscores their potential in generating tunable, coherent light in the ultraviolet and visible regions of the spectrum. researchgate.net

Role as Chemical Probes and Markers

The sensitivity of the fluorescence of benzoxazole derivatives to their local chemical environment has led to their development as chemical probes and markers. By attaching specific functional groups to the benzoxazole core, scientists can create molecules that change their fluorescent properties upon binding to a target analyte, such as a metal ion or in response to a change in pH.

For instance, benzoxazole derivatives have been designed to act as fluorescent indicators for inorganic cations. researchgate.net Research has demonstrated that a benzoxazole derivative containing a crown ether as a donor subunit can effectively bind to barium and lithium cations. This binding event leads to a strong increase in the fluorescence intensity, allowing for the detection of these ions. researchgate.net Similarly, other functionalized benzoxazoles have been used to create fluorescent probes for sensing metal cations and changes in pH, with their high sensitivity attributed to the electronic effects of substituents on the core ring structure.

Future Research Perspectives and Emerging Trends

Advancements in Sustainable and Eco-Friendly Synthetic Methodologies

The synthesis of benzoxazole (B165842) derivatives has traditionally involved methods that are often associated with harsh chemicals, toxic solvents, and significant waste generation. rsc.org In response to the growing emphasis on green chemistry, research is increasingly focused on developing sustainable and eco-friendly synthetic routes. ijpbs.comnih.gov These advancements aim to reduce reaction times, minimize waste, and utilize less hazardous materials. ijpbs.comjetir.org

Key sustainable approaches being explored include:

Microwave and Ultrasound-Assisted Synthesis: These techniques have been shown to significantly reduce reaction times and improve yields compared to conventional heating methods for synthesizing benzoxazole derivatives. mdpi.com

Use of Green Catalysts: Researchers are investigating the use of heterogeneous, reusable, and environmentally benign catalysts. Examples include ZnO nanoparticles, ajgreenchem.com nano ceria (CeO2), ijpbs.com magnetic nanoparticles (Fe3O4@SiO2-SO3H), ajchem-a.comajchem-a.com and imidazolium chloride. mdpi.com These catalysts offer advantages like easy separation from the reaction mixture and the ability to be recycled for multiple runs. nih.govajchem-a.com

Green Solvents: A major focus is the replacement of volatile and toxic organic solvents with greener alternatives like water or ethanol. ijpbs.comjetir.org Some methods even proceed under solvent-free conditions, further reducing the environmental footprint. nih.gov

One-Pot Synthesis: One-pot, multi-component reactions are being developed to synthesize complex benzoxazole derivatives in a single step, which improves efficiency and reduces waste. ajgreenchem.com

Continuous-Flow Systems: Life cycle assessment (LCA) studies have demonstrated the superiority of continuous-flow technology over traditional batch synthesis in reducing environmental impact. rsc.org Flow chemistry can lower energy consumption, reduce solvent load, and decrease carbon emissions significantly. rsc.org

| Sustainable Method | Key Features | Example Catalyst/Condition | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction time, higher yields | 600 W, 30°C | mdpi.com |

| Ultrasound-Assisted Synthesis | Reduced reaction time, energy efficient | 50°C, sonication | ijpbs.commdpi.com |

| Green Catalysis | Reusable, environmentally friendly, high efficiency | ZnO nanoparticles, Nano-sulfated zirconia, Imidazolium chloride | ijpbs.commdpi.com |

| Solvent-Free Reactions | Eliminates solvent waste, reduces toxicity | Sonication without solvent | nih.gov |

| Continuous-Flow Chemistry | Lower energy and solvent use, reduced emissions | Oxygen-flow chemistry | rsc.org |

Targeted Drug Delivery Systems for Benzoxazole Derivatives

While many benzoxazole derivatives exhibit potent biological activity, their clinical application can be hampered by issues such as poor solubility and lack of specificity, leading to side effects on healthy tissues. mdpi.com Targeted drug delivery systems are being developed to overcome these limitations by ensuring that the therapeutic agent accumulates at the site of disease. nih.gov Nanotechnology-based systems are at the forefront of this research. nih.govmdpi.com

Emerging strategies for targeted delivery include: